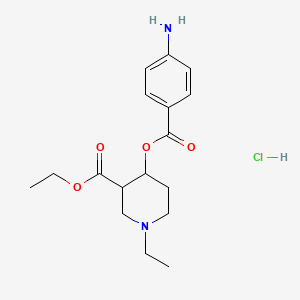

3-Carbethoxy-1-ethyl-4-piperidyl p-aminobenzoate hydrochloride

Description

3-Carbethoxy-1-ethyl-4-piperidyl p-aminobenzoate hydrochloride is a synthetic organic compound featuring a piperidine ring substituted with a carbethoxy (ethoxycarbonyl) group at position 3, an ethyl group at position 1, and a p-aminobenzoate ester at position 4. The hydrochloride salt enhances its water solubility, a critical property for pharmaceutical applications. Its design likely aims to optimize metabolic stability and tissue penetration through strategic substitutions on the piperidine scaffold.

Properties

CAS No. |

78219-20-2 |

|---|---|

Molecular Formula |

C17H25ClN2O4 |

Molecular Weight |

356.8 g/mol |

IUPAC Name |

ethyl 4-(4-aminobenzoyl)oxy-1-ethylpiperidine-3-carboxylate;hydrochloride |

InChI |

InChI=1S/C17H24N2O4.ClH/c1-3-19-10-9-15(14(11-19)17(21)22-4-2)23-16(20)12-5-7-13(18)8-6-12;/h5-8,14-15H,3-4,9-11,18H2,1-2H3;1H |

InChI Key |

ACEOOJIRHBJAFB-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCC(C(C1)C(=O)OCC)OC(=O)C2=CC=C(C=C2)N.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 3-Carbethoxy-1-ethyl-4-piperidyl p-aminobenzoate hydrochloride typically involves the following key steps:

- Preparation of the substituted piperidine intermediate (e.g., 4-(3-aminopropyl)piperidine derivatives)

- Coupling of the piperidine intermediate with p-aminobenzoic acid derivatives

- Introduction of carbethoxy and ethyl functional groups on the piperidine ring

- Formation of the hydrochloride salt to enhance compound stability and solubility

Preparation of Piperidine Intermediate

A critical precursor in the synthesis is 4-(3-aminopropyl)-piperidine-1-carboxylic acid tert-butyl ester , which can be prepared via reduction of azido precursors using triphenylphosphine in tetrahydrofuran (THF) with water at ambient temperature. This reaction proceeds smoothly with high yields (83–95%) and involves the Staudinger reduction of the azide to the amine, followed by purification through column chromatography.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Azide reduction | Triphenylphosphine, THF, H2O, 20°C, overnight | 83-95 | Staudinger reduction of azido compound |

| Purification | Column chromatography (Kieselgel 60) | - | Methanol/ammonium hydroxide eluent |

Coupling with p-Aminobenzoic Acid Derivatives

The amino-piperidine intermediate is then coupled with p-aminobenzoic acid derivatives using peptide coupling reagents such as HBTU or HATU in the presence of bases like triethylamine or diisopropylethylamine (DIPEA) in solvents such as dimethylformamide (DMF) or 1,4-dioxane. The coupling reaction is typically performed at room temperature or slightly elevated temperatures (20–95°C) for 16–72 hours, yielding amide or ester linkages essential for the target compound structure.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Coupling | HBTU/HATU, Triethylamine/DIPEA, DMF or 1,4-dioxane, RT–95°C | 64–100 | Formation of amide/ester bonds |

| Purification | Silica gel chromatography, MeOH/DCM gradient | - | Removal of impurities |

Introduction of Carbethoxy and Ethyl Groups

The carbethoxy group (ethyl ester) is introduced typically by esterification or alkylation reactions on the piperidine nitrogen or adjacent carbons. For example, nucleophilic substitution reactions with alkyl bromides (e.g., ethyl bromoacetate) under basic conditions can install the carbethoxy moiety. Ethyl substitution on the piperidine nitrogen can be achieved by alkylation using ethyl halides or via reductive amination methods.

Formation of Hydrochloride Salt

The final step involves treating the free base of the compound with hydrogen chloride in ethyl acetate or similar solvents to yield the hydrochloride salt, which improves the compound's crystallinity, stability, and solubility. This step is usually conducted at room temperature for 24 hours, followed by filtration and drying under vacuum.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Salt formation | 2.5 M HCl in ethyl acetate, RT, 24 h | 64 | Precipitation of hydrochloride salt |

Detailed Research Findings and Data Tables

Representative Synthetic Route Summary

| Step No. | Intermediate/Product | Reagents/Conditions | Yield (%) | Remarks |

|---|---|---|---|---|

| 1 | 4-(3-azido-propyl)-piperidine-1-carboxylic acid tert-butyl ester | Triphenylphosphine, THF, H2O, RT, overnight | 83–95 | Staudinger reduction |

| 2 | 4-(3-aminopropyl)-piperidine-1-carboxylic acid tert-butyl ester | Purification by silica gel chromatography | - | High purity amine intermediate |

| 3 | Coupling with p-aminobenzoic acid derivative | HBTU/HATU, DIPEA, DMF or 1,4-dioxane, RT–95°C | 64–100 | Formation of amide/ester linkage |

| 4 | Introduction of carbethoxy and ethyl groups | Alkylation with ethyl bromoacetate or ethyl halides | Variable | Functional group installation |

| 5 | Hydrochloride salt formation | 2.5 M HCl in ethyl acetate, RT, 24 h | 64 | Salt precipitation and isolation |

Reaction Conditions and Yields from Literature

Chemical Reactions Analysis

Types of Reactions

3-Carbethoxy-1-ethyl-4-piperidyl p-aminobenzoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or the piperidine ring to a piperidine derivative.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the ester group, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or piperidine derivatives. Substitution reactions can lead to a variety of new compounds with different functional groups.

Scientific Research Applications

3-Carbethoxy-1-ethyl-4-piperidyl p-aminobenzoate hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis to create new compounds with potential pharmaceutical applications.

Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

Medicine: Investigated for its potential use as a local anesthetic or in the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-Carbethoxy-1-ethyl-4-piperidyl p-aminobenzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by inhibiting or activating these targets, leading to various biological effects. For example, as a potential local anesthetic, it may block sodium channels in nerve cells, preventing the transmission of pain signals.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Procaine Hydrochloride and Isobutyl Derivative

- Procaine Hydrochloride (CAS 51-05-8): Structure: A diethylaminoethyl ester of p-aminobenzoic acid. Pharmacology: Classic local anesthetic; short-acting due to rapid hydrolysis by esterases. Molecular Weight: 272.78 g/mol (C₁₃H₂₀N₂O₂·HCl) . Key Difference: Lacks the piperidine ring and carbethoxy group, resulting in lower lipophilicity and faster metabolism compared to the target compound.

- 3-Carbethoxy-1-isobutyl-4-piperidyl p-aminobenzoate Hydrochloride (CAS 78219-22-4): Structure: Isobutyl substituent at position 1 instead of ethyl. Purity: 95% (supplied as 5 mg for $496.32) . Research Significance: Highlights how alkyl chain length (ethyl vs. isobutyl) modulates pharmacokinetics.

Esters of p-Aminobenzoic Acid

- n-Butyl p-Aminobenzoate (CAS 94-25-7): Structure: Simple ester without a piperidine or aminoalkyl group. Application: Less potent as a local anesthetic due to absence of ionizable amine critical for sodium channel binding .

Precursors and Intermediate Compounds

- N-Carbethoxy-4-piperidone (CAS 29976-53-2):

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |

|---|---|---|---|---|

| 3-Carbethoxy-1-ethyl-4-piperidyl p-aminobenzoate HCl | Not provided | Not provided | Not provided | Ethyl, carbethoxy, piperidyl |

| Procaine HCl | C₁₃H₂₀N₂O₂·HCl | 272.78 | 51-05-8 | Diethylaminoethyl |

| 3-Carbethoxy-1-isobutyl-4-piperidyl p-aminobenzoate HCl | Not provided | Not provided | 78219-22-4 | Isobutyl, carbethoxy, piperidyl |

| n-Butyl p-aminobenzoate | C₁₁H₁₅NO₂ | 193.24 | 94-25-7 | n-Butyl |

Table 2: Pharmacological and Commercial Profiles

| Compound | Pharmacological Use | Stability Profile | Commercial Availability |

|---|---|---|---|

| Procaine HCl | Local anesthetic | Esterase-sensitive | Widely available |

| 3-Carbethoxy-1-ethyl-4-piperidyl p-aminobenzoate HCl | Research compound (inferred) | Likely esterase-resistant | Limited (synthetic protocols needed) |

| 3-Carbethoxy-1-isobutyl-4-piperidyl p-aminobenzoate HCl | Experimental | High purity (95%) | Sold by American Custom Chemicals |

Research Findings and Implications

Metabolic Stability : The carbethoxy group in the target compound likely reduces hydrolysis by esterases compared to procaine, extending its duration of action .

Lipophilicity : The ethyl and isobutyl substituents on the piperidine ring may enhance membrane penetration, a hypothesis supported by the isobutyl analog’s commercial availability for research .

Toxicity Considerations : Piperidine derivatives require careful evaluation of neurotoxic effects, as seen in structurally related compounds like lidocaine analogs.

Biological Activity

3-Carbethoxy-1-ethyl-4-piperidyl p-aminobenzoate hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 3-Carbethoxy-1-ethyl-4-piperidyl p-aminobenzoate hydrochloride is . The compound features a piperidine ring, which is known for its diverse biological activities, particularly in the realm of drug development.

Research indicates that compounds containing piperidine moieties often interact with various biological targets, including receptors and enzymes. The specific mechanisms through which 3-Carbethoxy-1-ethyl-4-piperidyl p-aminobenzoate exerts its effects are still under investigation. However, similar compounds have been shown to act as:

- Inhibitors of phosphodiesterase (PDE) : This class of compounds can modulate intracellular signaling pathways, which may influence inflammatory responses and other physiological processes .

- Antagonists of neurotransmitter receptors : Compounds with piperidine structures are frequently studied for their interactions with neurotransmitter systems, potentially affecting mood and cognitive functions .

Biological Activity and Therapeutic Applications

The biological activity of 3-Carbethoxy-1-ethyl-4-piperidyl p-aminobenzoate has been linked to several therapeutic areas:

- Anti-inflammatory Effects : Similar compounds have demonstrated efficacy in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) by inhibiting inflammatory mediators .

- Neurological Disorders : The potential neuroprotective effects may be attributed to modulation of neurotransmitter systems, making it a candidate for further research in treating neurodegenerative diseases .

- Cancer Treatment : Some derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including histone deacetylase inhibition .

Case Studies

Several studies have highlighted the biological activity of related compounds:

- A study examining the effects of piperidine derivatives on inflammatory pathways demonstrated significant reductions in cytokine levels in animal models of asthma .

| Study | Findings |

|---|---|

| Dyke et al. (2002) | Identified PDE4 inhibitors effective in reducing inflammation in COPD patients. |

| Eddleston et al. (2003) | Showed anti-inflammatory effects in clinical trials involving PDE4 inhibitors. |

Research Findings

Recent research has focused on the synthesis and evaluation of similar compounds, revealing insights into structure-activity relationships (SAR):

- Structure Activity Relationships : Modifications to the piperidine ring and side chains can significantly alter biological potency and selectivity towards specific targets .

- Biochemical Assays : In vitro studies have shown IC50 values indicating effective inhibition against various enzymes linked to inflammation and cancer proliferation pathways .

Q & A

Q. How can researchers optimize the synthesis of 3-Carbethoxy-1-ethyl-4-piperidyl p-aminobenzoate hydrochloride to improve yield and purity?

- Methodological Answer : Synthesis optimization requires a combination of reagent selection and reaction condition tuning. For coupling steps, reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) enhance amide bond formation efficiency while minimizing side reactions . Reaction parameters (e.g., temperature, solvent polarity) should be iteratively refined using computational reaction path search methods, such as quantum chemical calculations, to predict optimal conditions and reduce trial-and-error approaches . Purification can leverage membrane separation technologies (e.g., nanofiltration) or preparative HPLC, as outlined in chemical engineering design frameworks .

Q. What spectroscopic techniques are recommended for characterizing the structural integrity of 3-Carbethoxy-1-ethyl-4-piperidyl p-aminobenzoate hydrochloride?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm substituent positions on the piperidine ring and ester/amide linkages. Compare chemical shifts to NIST spectral databases for analogous piperidine derivatives .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns. For example, related compounds like ethyl 4-piperidone-3-carboxylate hydrochloride (CAS 99197-86-1) show characteristic fragmentation at the carbethoxy group .

- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm, N-H bend at ~1600 cm) .

Q. What are the critical stability considerations for handling and storing 3-Carbethoxy-1-ethyl-4-piperidyl p-aminobenzoate hydrochloride in laboratory settings?

- Methodological Answer :

- Moisture Sensitivity : Store in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the carbethoxy group.

- Temperature : Maintain at –20°C for long-term stability, as elevated temperatures may degrade the hydrochloride salt .

- Light Exposure : Protect from UV light to avoid photooxidation of the p-aminobenzoate moiety .

Advanced Research Questions

Q. How can computational reaction path search methods be integrated into the design of novel derivatives of 3-Carbethoxy-1-ethyl-4-piperidyl p-aminobenzoate hydrochloride?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict regioselectivity in substitution reactions. For example, ICReDD’s framework combines computational screening with experimental validation to identify optimal reaction pathways .

- Machine Learning (ML) : Train ML models on existing reaction datasets (e.g., Hammett constants, steric parameters) to predict reactivity trends for piperidine derivatives .

Q. What strategies are effective in resolving contradictions between theoretical predictions and experimental data in the reactivity of 3-Carbethoxy-1-ethyl-4-piperidyl p-aminobenzoate hydrochloride?

- Methodological Answer :

- Iterative Validation : Reconcile discrepancies by repeating experiments under varied conditions (e.g., solvent, catalyst) and refining computational models with updated experimental data .

- Sensitivity Analysis : Identify variables (e.g., pH, counterion effects) that disproportionately influence outcomes. For instance, hydrochloride salt formation may alter solubility and reaction kinetics compared to free-base forms .

Q. How can researchers employ advanced separation technologies to isolate intermediates during the multi-step synthesis of 3-Carbethoxy-1-ethyl-4-piperidyl p-aminobenzoate hydrochloride?

- Methodological Answer :

- Membrane Technologies : Use nanofiltration or reverse osmosis to separate charged intermediates based on molecular weight cut-off (MWCO) and charge density .

- Chromatography : Optimize preparative HPLC conditions (e.g., C18 column, acetonitrile/water gradient) for resolving structurally similar byproducts. For example, piperidine derivatives with carbethoxy groups exhibit distinct retention times under acidic mobile phases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.